

# An In-depth Technical Guide to 6-Bromo-2,2-dimethylchroman-4-amine

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## Compound of Interest

Compound Name: 6-Bromo-2,2-dimethylchroman-4-amine

Cat. No.: B1283069

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data, including specific chemical properties and biological activities for **6-Bromo-2,2-dimethylchroman-4-amine** (CAS No. 226922-92-5), is not extensively available in peer-reviewed literature. This guide has been compiled by referencing data from chemical suppliers and extrapolating from scientific literature on structurally analogous chroman derivatives. All proposed experimental protocols and biological activities should be considered hypothetical until empirically validated.

## Introduction

**6-Bromo-2,2-dimethylchroman-4-amine** is a heterocyclic organic compound featuring a chroman core structure. The molecule is distinguished by a bromine atom at the 6-position, two methyl groups at the 2-position, and an amine group at the 4-position. Its constituent functional groups—a secondary amine and an aryl bromide—make it a valuable and versatile intermediate in organic synthesis and medicinal chemistry<sup>[1]</sup>.

The chroman scaffold is recognized as a "privileged structure" in drug discovery, as compounds containing this moiety exhibit a wide range of biological activities<sup>[2][3]</sup>. Derivatives of the chroman class are of significant interest for their potential therapeutic applications, including the treatment of neurological and cardiovascular conditions<sup>[1]</sup>. This guide provides a summary of its known characteristics and a scientifically grounded projection of its chemical and biological properties based on related compounds.

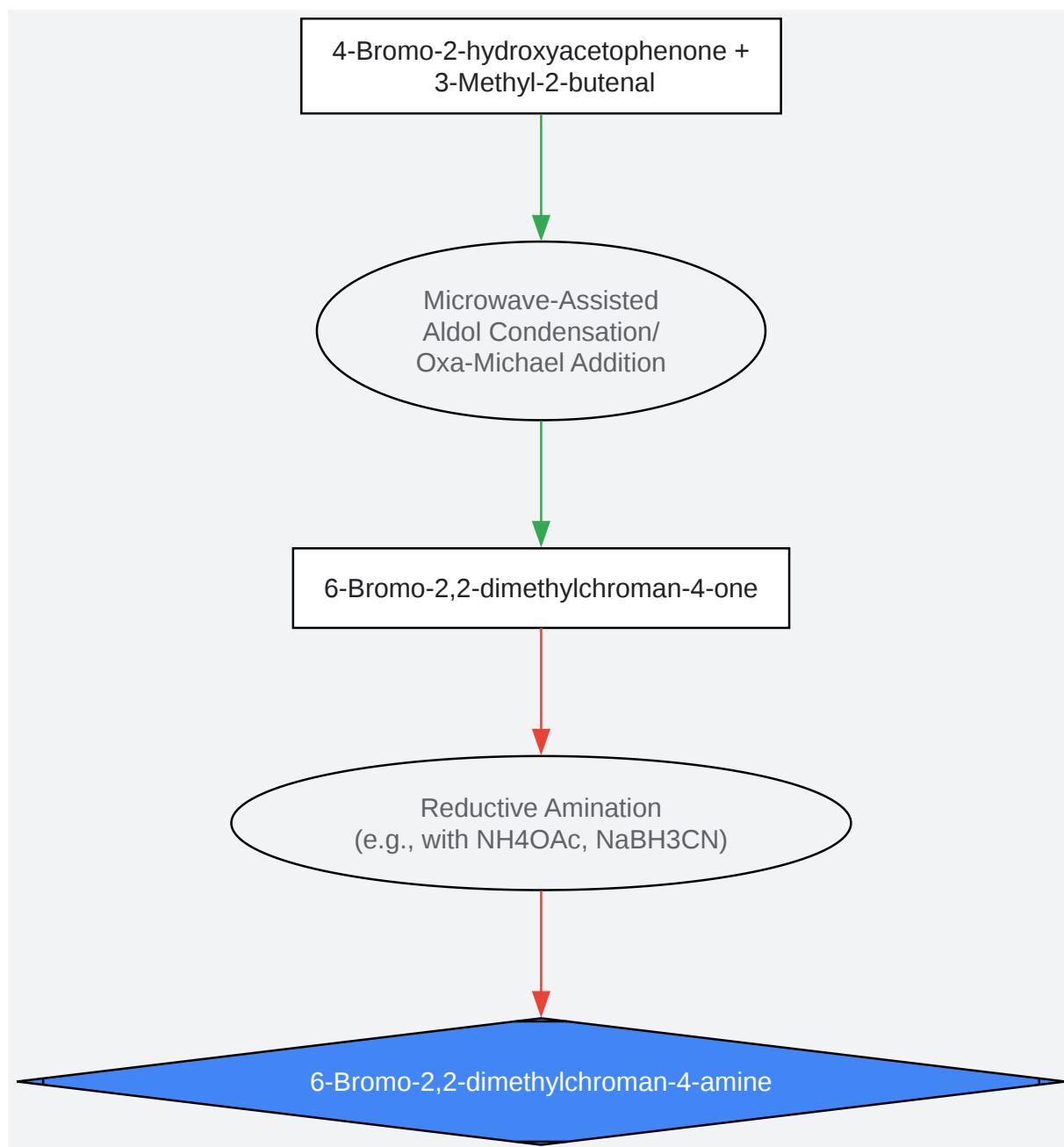
## Chemical and Physical Properties

Quantitative physical and spectral data for **6-Bromo-2,2-dimethylchroman-4-amine** are not publicly documented. The following table summarizes its basic identifiers and provides placeholders for key physical properties that require experimental determination.

Property	Data	Reference
CAS Number	226922-92-5	[1]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> BrNO	-
Molecular Weight	256.14 g/mol	-
Appearance	Data Not Available	-
Melting Point	Data Not Available	-
Boiling Point	Data Not Available	-
Solubility	Data Not Available	-
pKa	Data Not Available	-

## Synthesis and Reactivity

A specific, validated synthetic protocol for **6-Bromo-2,2-dimethylchroman-4-amine** is not published. However, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous chroman-4-amines and their precursors. The most logical approach involves the synthesis of the corresponding chroman-4-one intermediate, followed by reductive amination.



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Caption: Proposed synthetic workflow for **6-Bromo-2,2-dimethylchroman-4-amine**.

## Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of chroman-4-ones and their conversion to chroman-4-amines.

Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one (Precursor) This procedure is adapted from the microwave-assisted synthesis of substituted chroman-4-ones[2][4].

- To a 0.4 M solution of 4-bromo-2-hydroxyacetophenone in ethanol, add 1.1 equivalents of 3-methyl-2-butenal (prenal) and 1.1 equivalents of a suitable base such as diisopropylamine (DIPA).
- Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
- After cooling, dilute the mixture with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Wash the organic phase sequentially with 1 M HCl (aq), water, and brine.
- Dry the organic phase over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to yield 6-Bromo-2,2-dimethylchroman-4-one.

Step 2: Synthesis of **6-Bromo-2,2-dimethylchroman-4-amine** This protocol is a standard reductive amination, a common method for converting ketones to amines.

- Dissolve 6-Bromo-2,2-dimethylchroman-4-one in a suitable solvent like methanol or ethanol.
- Add an excess of an ammonia source, such as ammonium acetate (NH<sub>4</sub>OAc).
- Add a reducing agent, such as sodium cyanoborohydride (NaBH<sub>3</sub>CN) or sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>), portion-wise while stirring at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction carefully with water and adjust the pH to be basic using an aqueous NaOH solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic extracts with brine, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the resulting amine via column chromatography or crystallization.

## Spectroscopic Data

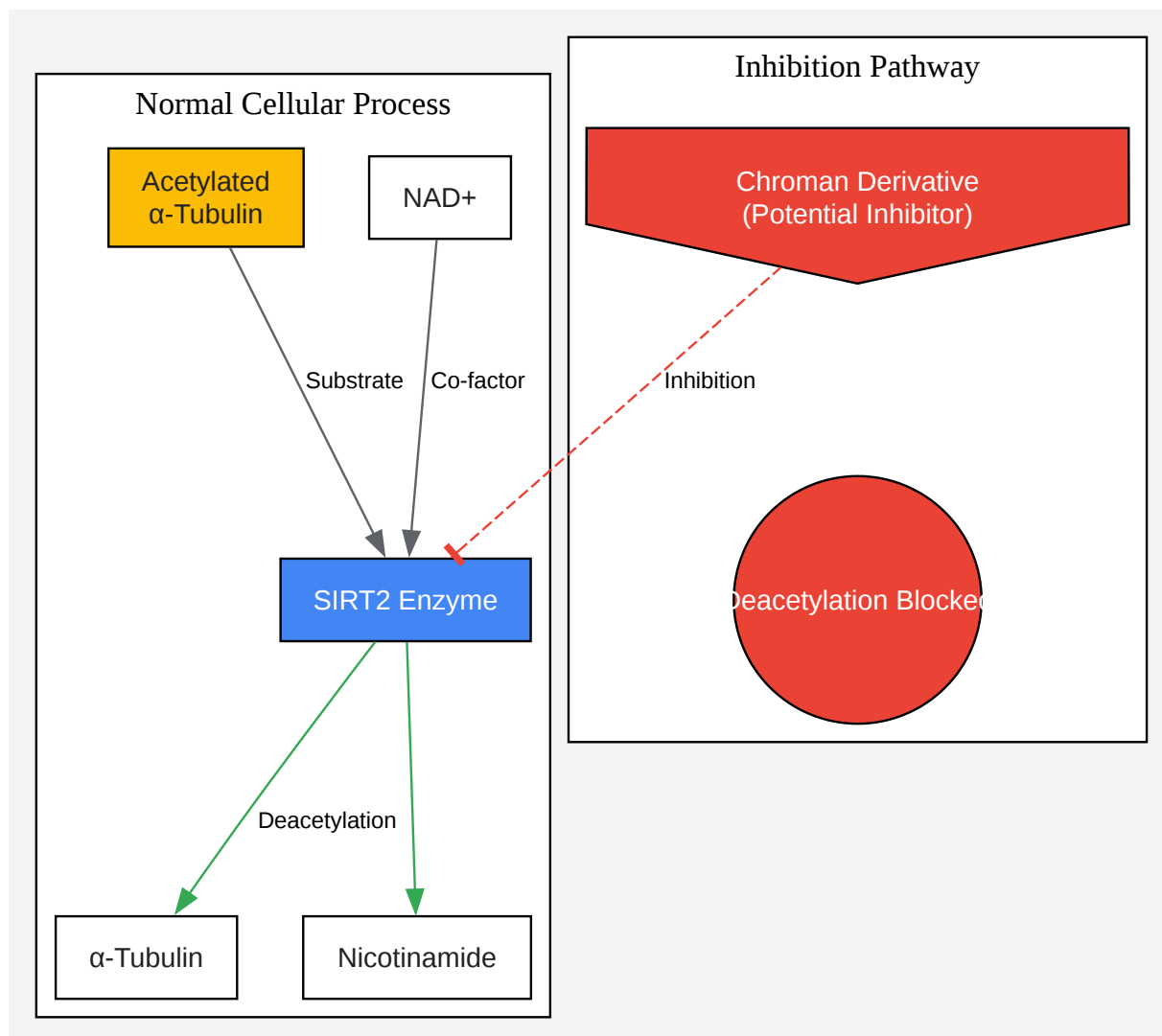
While experimental spectra for this specific compound are not available, the following table outlines the expected characteristic signals for structural elucidation.

Technique	Expected Characteristic Signals
$^1\text{H}$ NMR	- Singlets for the two diastereotopic methyl groups at C2. - Signals for the diastereotopic methylene protons at C3. - A signal for the methine proton at C4. - A broad singlet for the $\text{NH}_2$ protons. - Signals in the aromatic region corresponding to the protons on the substituted benzene ring.
$^{13}\text{C}$ NMR	- Resonances for the two methyl carbons at C2. - A resonance for the quaternary carbon at C2. - Resonances for the C3 and C4 carbons. - Six distinct signals in the aromatic region, including two quaternary carbons (one attached to Br, one to O).
IR (Infrared)	- N-H stretching bands (typically two for a primary amine) around $3300\text{--}3500\text{ cm}^{-1}$ . - C-H stretching bands for alkyl and aromatic groups below $3100\text{ cm}^{-1}$ . - C-N stretching bands around $1020\text{--}1250\text{ cm}^{-1}$ . - C-Br stretching band in the fingerprint region.
MS (Mass Spec)	- A molecular ion peak ( $\text{M}^+$ ) and an $\text{M}+2$ peak of nearly equal intensity, characteristic of a monobrominated compound.

## Potential Biological Activity and Signaling Pathways

There is no direct research on the biological activity of **6-Bromo-2,2-dimethylchroman-4-amine**. However, extensive research on the closely related chroman-4-one scaffold has identified these molecules as potent and selective inhibitors of Sirtuin 2 (SIRT2)[2][4][5]. SIRT2 is a NAD<sup>+</sup>-dependent deacetylase enzyme that targets non-histone proteins, including  $\alpha$ -tubulin, and is implicated in aging-related diseases such as neurodegenerative disorders[2].

Given its structural foundation, **6-Bromo-2,2-dimethylchroman-4-amine** is a strong candidate for investigation as a SIRT2 inhibitor. The introduction of the amine group at the 4-position may alter binding affinity and selectivity compared to its ketone precursor. Inhibition of SIRT2 prevents the deacetylation of its substrates, which can impact cellular processes like cytoskeletal dynamics and cell cycle regulation.



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Caption: Potential mechanism of action via inhibition of the SIRT2 signaling pathway.

## Conclusion

**6-Bromo-2,2-dimethylchroman-4-amine** is a chemical intermediate with significant potential in the field of drug discovery. While empirical data on its properties and functions are scarce, its structural similarity to known bioactive chroman derivatives, particularly SIRT2 inhibitors, makes it a compelling target for further research. The synthetic pathways and potential biological context outlined in this guide provide a foundational framework for scientists aiming

to explore the therapeutic promise of this and related compounds. Future experimental work is essential to fully characterize its chemical behavior, spectral properties, and pharmacological profile.

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